
(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, or BDFB, is a synthetic organosilicon compound with a variety of uses in the laboratory. It is a highly reactive reagent, making it a useful tool for various chemical transformations. BDFB is also known to have a wide range of applications in the fields of science, medicine, and engineering.
Applications De Recherche Scientifique
BDFB has a wide range of applications in scientific research. It has been used as a catalyst for a variety of organic transformations, including the synthesis of polymers, the preparation of novel materials, and the synthesis of pharmaceuticals. Additionally, BDFB has been used as a reagent in the synthesis of organosilicon compounds, which are important building blocks for many applications in the fields of electronics and materials science.
Mécanisme D'action
The mechanism of action of BDFB is related to its reactivity. It is a highly reactive reagent, and its reactivity is due to the presence of a bromine atom in the molecule, which acts as a nucleophile. This reactivity allows BDFB to be used as a catalyst in a variety of chemical transformations.
Biochemical and Physiological Effects
Due to its high reactivity, BDFB has the potential to cause adverse biochemical and physiological effects. It can interact with proteins and other biological molecules, potentially leading to changes in their structure and function. Additionally, BDFB can interact with DNA, potentially leading to mutations. Therefore, it is important to use caution when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
BDFB is a versatile reagent that is useful for a variety of laboratory transformations. It is relatively easy to synthesize and can be stored at room temperature. Additionally, it is highly reactive, making it useful for a variety of chemical transformations. However, it is important to note that BDFB is toxic and can cause adverse biochemical and physiological effects. Therefore, it is important to use caution when handling this compound.
Orientations Futures
Given the wide range of applications of BDFB, there are many potential future directions for this compound. For example, it could be used as a catalyst for the synthesis of new materials, or it could be used as a reagent in the synthesis of pharmaceuticals. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used as a tool for the synthesis of organosilicon compounds, which could be used in a variety of applications in the fields of electronics and materials science.
Méthodes De Synthèse
The synthesis of BDFB is relatively straightforward. It is produced through the reaction of 2-bromo-3,4-difluorobenzyl alcohol with t-butyl dimethylsilane in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and pressure, and the resulting product is a white, crystalline solid.
Propriétés
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIYVLCFSUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrF2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

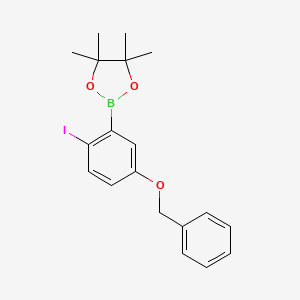
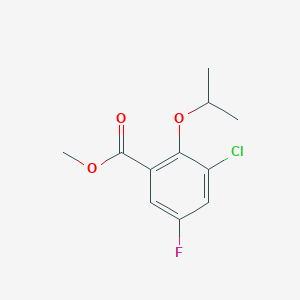
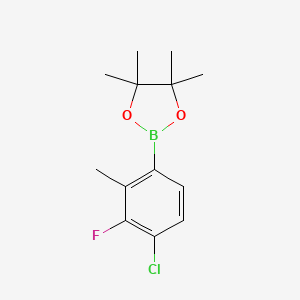

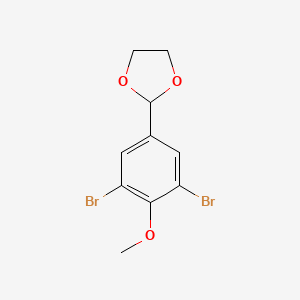


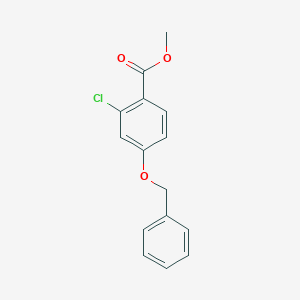

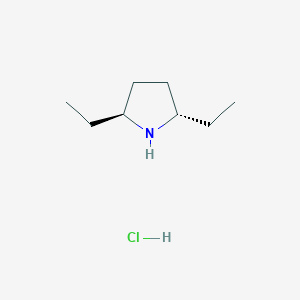
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
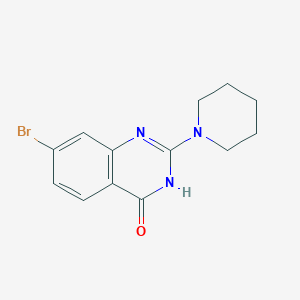
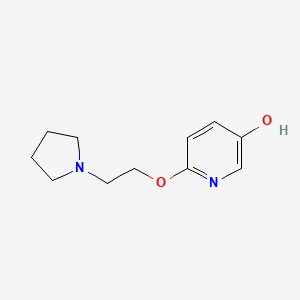
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)